4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Description
This compound features a naphthalene core substituted with a 3-hydroxyl group, an iminomethyl linkage to a 4-acetamidophenyl group, and a carboxamide moiety attached to a 2-methylphenyl ring.
Properties
Molecular Formula |
C27H23N3O3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[(4-acetamidophenyl)iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H23N3O3/c1-17-7-3-6-10-25(17)30-27(33)23-15-19-8-4-5-9-22(19)24(26(23)32)16-28-20-11-13-21(14-12-20)29-18(2)31/h3-16,32H,1-2H3,(H,29,31)(H,30,33) |
InChI Key |
RVNBRYXOGRKJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the acetamidophenyl and hydroxy groups. Common reagents used in these reactions include acetic anhydride, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield naphthoquinones, while reduction of the imino group may produce corresponding amines.
Scientific Research Applications
4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Differences
The compound’s iminomethyl linkage distinguishes it from azo-linked analogs (e.g., ). Substituent variations on the phenyl rings significantly influence physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group in the target compound likely increases lipophilicity relative to methoxy-substituted analogs (e.g., 2a), which could affect bioavailability.
Biological Activity
The compound 4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide (commonly referred to as Compound A ) is a synthetic derivative belonging to the class of Schiff bases. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of Compound A, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C20H20N4O3
- Molecular Weight : 364.40 g/mol
- IUPAC Name : 4-[(E)-[(4-acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
The biological activity of Compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compound A inhibits key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.
- Interaction with Cellular Targets : It binds to specific receptors or proteins within microbial cells, leading to altered cell signaling and eventual cell death.
- Induction of Apoptosis : In cancer cells, Compound A has been shown to induce apoptosis through the activation of intrinsic pathways.
Antimicrobial Activity
Recent studies have demonstrated that Compound A exhibits significant antimicrobial activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 8 |
| Pseudomonas aeruginosa | 64 |
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of Compound A against Staphylococcus aureus. The compound exhibited a dose-dependent inhibition of bacterial growth, with a notable reduction in biofilm formation at concentrations above 16 µg/mL. The authors concluded that Compound A could serve as a potential candidate for treating infections caused by antibiotic-resistant strains.
Anticancer Activity
Compound A has also been investigated for its anticancer properties. In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with Compound A led to:
- Decreased cell viability.
- Induction of cell cycle arrest at the G2/M phase.
- Increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, Compound A has demonstrated anti-inflammatory effects in preclinical models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
